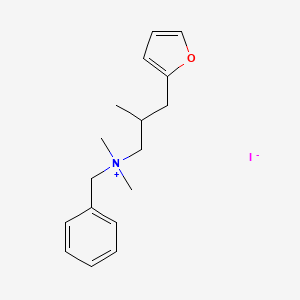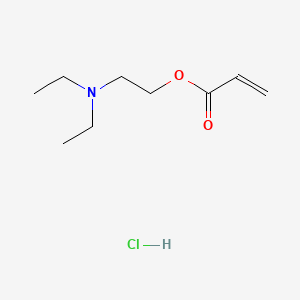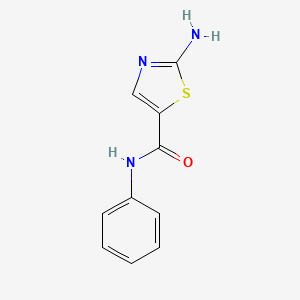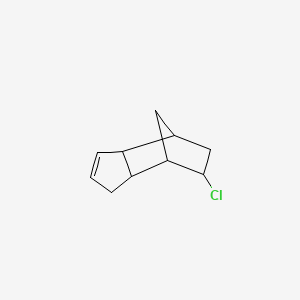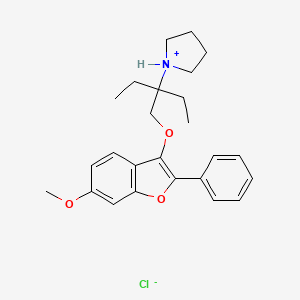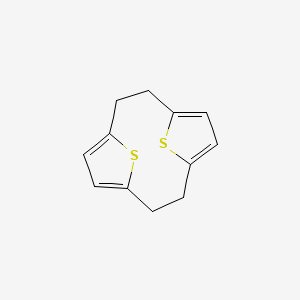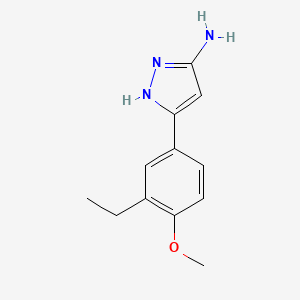
5-(3-ethyl-4-methoxyphenyl)-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-ethyl-4-methoxyphenyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an ethyl group and a methoxy group attached to the phenyl ring, which is further connected to the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-ethyl-4-methoxyphenyl)-1H-pyrazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethyl-4-methoxybenzaldehyde and hydrazine hydrate.
Formation of Hydrazone: The aldehyde reacts with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
5-(3-ethyl-4-methoxyphenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or pyrazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce amines or hydrazines.
科学的研究の応用
5-(3-ethyl-4-methoxyphenyl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, analgesic, and anticancer drugs.
Biological Studies: It is used in biological research to study its effects on various cellular pathways and its potential as a therapeutic agent.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of 5-(3-ethyl-4-methoxyphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
5-(3-ethyl-4-methoxyphenyl)-1H-pyrazole: Lacks the amine group at the 3-position.
5-(3-ethyl-4-methoxyphenyl)-1H-pyrazol-3-ol: Contains a hydroxyl group instead of an amine group.
5-(3-ethyl-4-methoxyphenyl)-1H-pyrazol-3-thiol: Contains a thiol group instead of an amine group.
Uniqueness
5-(3-ethyl-4-methoxyphenyl)-1H-pyrazol-3-amine is unique due to the presence of the amine group at the 3-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C12H15N3O |
|---|---|
分子量 |
217.27 g/mol |
IUPAC名 |
5-(3-ethyl-4-methoxyphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H15N3O/c1-3-8-6-9(4-5-11(8)16-2)10-7-12(13)15-14-10/h4-7H,3H2,1-2H3,(H3,13,14,15) |
InChIキー |
KBZCPAJMWBEJKF-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1)C2=CC(=NN2)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


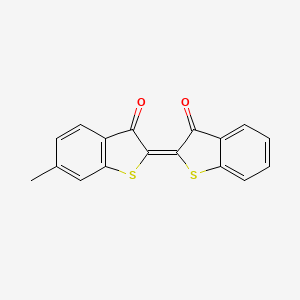
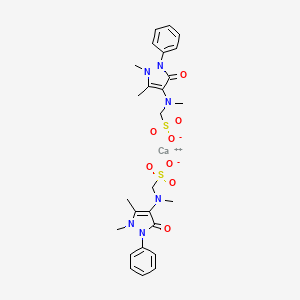
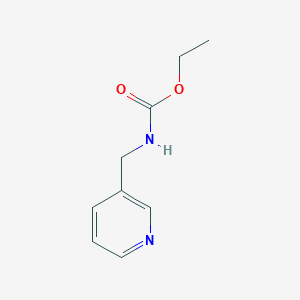
![N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide](/img/structure/B15345344.png)
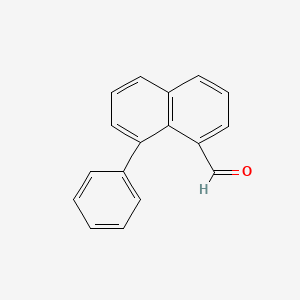
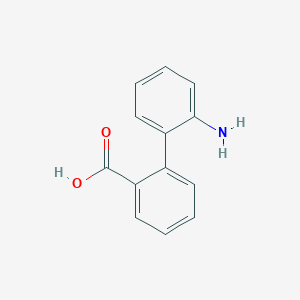
![2-[2-(2-Tetradecoxyethoxy)ethoxy]ethyl decanoate](/img/structure/B15345358.png)
